

# Leachianone G: A Technical Overview of its Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Leachianone G**, a prenylated flavonoid that has garnered significant interest within the scientific community. This document details its chemical structure, molecular properties, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in drug development.

## **Core Molecular Data**

**Leachianone G** is classified as an 8-prenylated flavanone.[1] Its fundamental molecular and chemical properties are summarized in the table below, providing a foundational dataset for further research and development.

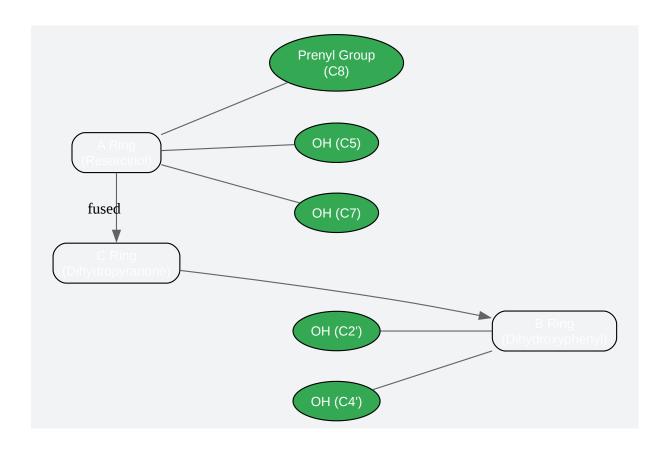


Property	Value	Source(s)
Molecular Formula	C20H20O6	[2][3][4]
Molecular Weight	356.37 g/mol	[1][4][5][6]
Monoisotopic Mass	356.12598835 Da	[1][2]
IUPAC Name	(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	[2]
Chemical Class	8-prenylated flavanone, Tetrahydroxyflavanone	[1][2]
CAS Registry Number	152464-78-3	[2][6]

## **Chemical Structure**

The chemical structure of **Leachianone G** is characterized by a flavanone backbone with hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions, and a prenyl group attached at the 8-position.[2] This specific arrangement of functional groups is crucial to its biological activity.





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Figure 1: Structural components of **Leachianone G**.

# **Experimental Protocols**

Detailed experimental protocols for the isolation and characterization of **Leachianone G**, as well as for assessing its biological activity, are crucial for reproducible research. While specific, detailed protocols are often proprietary or published within subscription-based journals, the general methodologies can be outlined.

Isolation and Purification: **Leachianone G** has been isolated from the root bark of Morus alba L.[5] A general workflow for its extraction and purification would typically involve:

 Extraction: The dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol.



- Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.
- Chromatography: The fraction containing **Leachianone G** is further purified using chromatographic techniques such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC).

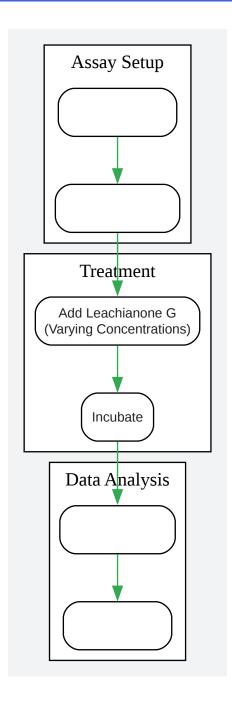
Structural Elucidation: The structure of the isolated compound is typically determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms within the molecule.

Antiviral Activity Assay (Example: HSV-1): The antiviral activity of **Leachianone G** against Herpes Simplex Virus Type 1 (HSV-1) has been reported with an IC<sub>50</sub> value of 1.6 μg/mL.[5][6] A common method to determine this is the plaque reduction assay:

- Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.
- Virus Infection: The cells are infected with a known amount of HSV-1.
- Treatment: After a period for viral adsorption, the medium is replaced with fresh medium containing various concentrations of **Leachianone G**.
- Plaque Formation: The plates are incubated for a period to allow for the formation of viral plaques (areas of cell death).
- Quantification: The plaques are stained and counted. The IC<sub>50</sub> value is calculated as the concentration of **Leachianone G** that reduces the number of plaques by 50% compared to an untreated control.





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Figure 2: Workflow for a plaque reduction assay.

# **Biosynthesis Pathway**

**Leachianone G** is synthesized in plants through the flavonoid biosynthesis pathway. A key step involves the hydroxylation of sophoraflavanone B (also known as 8-prenylnaringenin).[7] The enzyme 8-dimethylallylnaringenin 2'-hydroxylase catalyzes the conversion of sophoraflavanone



B to **Leachianone G**.[7] Additionally, Leachianone-G 2"-dimethylallyltransferase is another enzyme involved in its metabolic pathway.[8]

## **Biological Activities and Potential Applications**

**Leachianone G** has demonstrated a range of biological activities that suggest its potential for therapeutic applications:

- Antiviral: Potent activity against herpes simplex type 1 virus (HSV-1).[5][6]
- Antioxidant: Exhibits significant antioxidant properties.
- Metabolic Regulation: Shows inhibitory activity against pancreatic lipase, suggesting potential as a candidate for obesity control.
- Cardiovascular and Neuroprotective Effects: The racemic form, (+/-)Leachianone G, has been shown to have vasorelaxant and neuroprotective effects.[6]

The diverse biological profile of **Leachianone G** makes it a compelling candidate for further investigation in drug discovery and development programs.

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